Synthesis of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate: A Technical Guide
Synthesis of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate: A Technical Guide
Executive Summary & Strategic Importance
The target molecule, Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate , represents a highly specialized class of
Specifically, the quaternary carbon at the
This guide details a robust, scalable synthetic route prioritizing chemical yield , operational safety , and purification efficiency .
Retrosynthetic Analysis
The construction of the sterically congested quaternary center is the primary synthetic challenge. Standard alkylation of enolates is often sluggish due to the electron-withdrawing nature of the
Strategic Disconnections
-
C–N Bond Formation: The amino group is introduced via nucleophilic attack of cyanide/amine on the ketone (Strecker).
-
Esterification: Conversion of the nitrile to the methyl ester.
-
N-Formylation: Late-stage protection of the hindered amine.
Figure 1: Retrosynthetic logic flow from target to commercially available trifluoroacetophenone.
Detailed Synthetic Protocol
The following protocol describes a scalable batch synthesis. For chiral applications, resolution of the intermediate amine via chiral HPLC or fractional crystallization with a chiral acid (e.g., tartaric acid) is recommended prior to formylation.
Phase 1: The Strecker Reaction (Synthesis of the -Amino Nitrile)
This step constructs the carbon skeleton and the quaternary center. We utilize a modified Strecker protocol using TMSCN (Trimethylsilyl cyanide) which is safer and easier to handle than gaseous HCN or NaCN/acid mixtures.
Reagents:
-
2,2,2-Trifluoroacetophenone (1.0 equiv)
-
Ammonia (7N in MeOH) or Ammonium Acetate (excess)
-
TMSCN (1.2 equiv)
-
Catalyst: Scandium Triflate (
) (1 mol%) or Iodine ( ) (10 mol%)
Protocol:
-
Setup: In a flame-dried round-bottom flask under Argon, dissolve 2,2,2-trifluoroacetophenone (10 mmol) in anhydrous Methanol (20 mL).
-
Amine Addition: Add 7N
in MeOH (30 mmol) and stir at for 30 minutes to form the transient imine. -
Cyanation: Add the catalyst (
, 0.1 mmol) followed by the dropwise addition of TMSCN (12 mmol). -
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (stain with Ninhydrin; the nitrile amine will stain, though faintly due to sterics).
-
Workup: Quench with saturated
. Extract with Ethyl Acetate ( mL). Wash combined organics with brine, dry over , and concentrate.[1] -
Yield Expectation: 85–92% of crude 2-amino-3,3,3-trifluoro-2-phenylpropanenitrile.
Phase 2: Acid Hydrolysis & Esterification (Pinner-Type)
Direct hydrolysis of sterically hindered
Reagents:
-
Crude Amino Nitrile (from Phase 1)
-
Conc.
or dry gas -
Methanol (anhydrous)
Protocol:
-
Solvation: Dissolve the crude nitrile in anhydrous Methanol (50 mL).
-
Acidification: Cool to
. Slowly bubble dry gas into the solution until saturation (approx. 30 mins) OR add conc. (3 equiv) dropwise. -
Reflux: Heat the mixture to reflux (
) for 24–48 hours. The group significantly reduces the reactivity of the nitrile, necessitating prolonged reaction times. -
Workup: Cool to room temperature. Carefully neutralize with saturated
(caution: gas evolution). Extract with DCM (Dichloromethane). -
Purification: The resulting amine ester is often an oil. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).
-
Checkpoint: Confirm structure via
NMR (Methyl ester singlet ~3.7 ppm) and NMR (singlet ~ -70 to -75 ppm).
Phase 3: N-Formylation
The final step installs the formyl group. Given the steric bulk of the
Reagents:
-
Methyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate (Intermediate)
-
Formic Acid (98%)
-
Acetic Anhydride
-
Base: Pyridine or
(optional, usually not needed with AFA)
Protocol:
-
Preparation of AFA: In a separate flask, mix Formic Acid (5 equiv) and Acetic Anhydride (2.5 equiv). Heat at
for 2 hours, then cool to room temperature. -
Formylation: Add the amino ester (1 equiv) dissolved in dry THF or DCM to the freshly prepared AFA solution at
. -
Stir: Allow to warm to room temperature and stir for 4–6 hours.
-
Quench: Evaporate volatiles under reduced pressure. Dissolve residue in EtOAc and wash with
(to remove any unreacted amine), then saturated , then brine. -
Final Purification: Recrystallization (usually from Hexanes/EtOAc) or silica gel chromatography.
Quantitative Data Summary
| Parameter | Phase 1 (Strecker) | Phase 2 (Hydrolysis/Ester) | Phase 3 (Formylation) |
| Reagent | TMSCN, | Acetic Formic Anhydride | |
| Temperature | |||
| Time | 12–18 h | 24–48 h | 4–6 h |
| Typical Yield | 85–90% | 60–75% | 90–95% |
| Critical Hazard | Cyanide generation (trace) | Corrosive acid | Thermal instability of AFA |
| Purification | Extraction (usually sufficient) | Flash Column | Recrystallization |
Mechanistic Workflow (Graphviz)
The following diagram illustrates the reaction flow and the critical intermediate states.
Figure 2: Step-by-step reaction pathway focusing on intermediate transformations.
Process Safety & Troubleshooting (Self-Validating Systems)
To ensure Trustworthiness and Safety , the following control points must be observed:
Cyanide Management (Phase 1)
-
Risk: Although TMSCN is safer than NaCN, contact with moisture releases HCN.
-
Control: All rotary evaporator exhaust from Phase 1 must be vented into a bleach (
) scrubber to oxidize any liberated cyanide. -
Validation: Test the headspace with HCN colorimetric strips before opening the vessel.
Pinner Reaction Monitoring (Phase 2)
-
Issue: Incomplete hydrolysis is common due to the electron-withdrawing
group destabilizing the carbocation intermediate. -
Control: Monitor via IR spectroscopy. Disappearance of the Nitrile stretch (
) and appearance of the Carbonyl stretch ( ) confirms conversion.
Formylation Selectivity (Phase 3)
-
Issue: O-formylation vs N-formylation.
-
Control: The amino group is the better nucleophile, but if the reaction is run too hot, mixed anhydrides can form. Keep T <
. -
Validation:
NMR of the product should show a rotameric mixture for the formyl proton ( ) around 8.0–8.3 ppm, characteristic of tertiary amides/formamides.
References
-
Strecker Synthesis with Fluorinated Ketones
-
General Synthesis of
-Trifluoromethyl Amino Acids: -
N-Formylation Protocols
- Title: A Remarkably Simple Protocol for the N-Formyl
- Source:Green Chemistry / ResearchG
- Context: Validates the use of formic acid deriv
-
URL:[Link]
-
Biocatalytic Alternatives (Advanced/Green Route)
Sources
- 1. rsc.org [rsc.org]
- 2. Novel synthesis of alpha-trifluoromethylated alpha-amino acid derivatives from gamma-hydroxy-alpha-fluoro-alpha-trifluoromethyl carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sas.rochester.edu [sas.rochester.edu]
